5-Amino-2-chloro-3,4-difluorobenzoic acid
Description
5-Amino-2-chloro-3,4-difluorobenzoic acid is a multifunctional benzoic acid derivative with substituents at positions 2 (chloro), 3 and 4 (fluoro), and 5 (amino). Its structure combines electron-withdrawing halogens (Cl, F) and an electron-donating amino group, making it a versatile intermediate in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
5-amino-2-chloro-3,4-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCMZTDWYRDTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1N)F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-3,4-difluorobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-3,4-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, chloro, and difluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation may produce carboxylic acids or ketones.
Scientific Research Applications
5-Amino-2-chloro-3,4-difluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: The compound’s unique substituents make it useful in the development of advanced materials with specific properties.
Chemical Research: It is used to study the reactivity and properties of substituted benzoic acids, contributing to the understanding of structure-activity relationships.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-3,4-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent type, number, and position significantly influence acidity, solubility, and reactivity. Below is a comparative analysis with key analogs:
Table 1: Comparison of Substituents and Properties
Key Findings :
- Acidity: The target compound’s acidity is higher than 2-amino-3,4-difluorobenzoic acid due to the electron-withdrawing chlorine at position 2, which stabilizes the deprotonated carboxylate . However, it is less acidic than 3,4-difluorobenzoic acid (lacking amino and Cl), where halogens dominate acidity enhancement .
- Synthesis : Brominated analogs (e.g., 5-Bromo-2,4-difluorobenzoic acid) are synthesized efficiently using brominating agents in sulfuric acid , suggesting that similar methods could apply to chlorinated derivatives with modifications.
- Applications: The trifluoro analog (5-Amino-2,3,4-Trifluorobenzoic Acid) is a pharmaceutical intermediate, while brominated derivatives are prioritized in agrochemicals . The target compound’s chloro and amino groups may confer unique bioactivity in drug discovery.
Positional Isomerism and Reactivity
- 5-Amino-2,3-difluorobenzoic acid (CAS 874838-32-1) lacks the chlorine atom, reducing steric hindrance and electronic withdrawal. This increases its solubility in polar solvents compared to the target compound .
- 2-Amino-3,4-difluorobenzoic acid (CAS 158580-94-0) positions the amino group ortho to the carboxylate, weakening acidity due to intramolecular hydrogen bonding with the carboxylic group .
Isotopic and Deuterated Analogs
3,4-Difluorobenzoic acid-d₃ (CAS 1219798-70-5) and similar deuterated compounds are used as isotopic labels in metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
